molecular formula C4H7N3S B3021964 1,3,4-Thiadiazole-2-ethylamine CAS No. 1097305-12-8

1,3,4-Thiadiazole-2-ethylamine

Cat. No.: B3021964
CAS No.: 1097305-12-8
M. Wt: 129.19 g/mol
InChI Key: QXIKYRCHORWLLW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-ethylamine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological and chemical properties .

Mechanism of Action

Target of Action

1,3,4-Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , anticonvulsant , and anticancer properties. The primary targets of these compounds are often dependent on the specific biological activity being exhibited. For instance, in their role as anticancer agents, 1,3,4-thiadiazole derivatives have been found to interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . In their role as anticonvulsants, these compounds have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Mode of Action

The mode of action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Biochemical Pathways

1,3,4-Thiadiazole derivatives affect various biochemical pathways based on their specific biological activity. For instance, as anticancer agents, these compounds interfere with processes related to DNA replication . As anticonvulsants, these compounds affect the GABAA pathway .

Pharmacokinetics

It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability .

Result of Action

The result of the action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds inhibit the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain .

Action Environment

The action environment of 1,3,4-thiadiazole derivatives can influence their action, efficacy, and stability. For instance, the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability . Additionally, the sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Future Directions

Recent research has shown a noticeable increase in interest in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles. These compounds have shown promising results in various fields, including medicinal, agricultural, and materials chemistry . Future research will likely continue to explore the potential of these compounds in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-ethylamine can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and scalability.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-ethylamine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKYRCHORWLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13275-68-8
Record name 2-Ethylamino-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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